2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
CAS No.: 1281935-95-2
Cat. No.: VC2837860
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281935-95-2 |
|---|---|
| Molecular Formula | C11H10N2O3S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | 2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChI Key | DTVLDVUIQLOKSK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is identified by its CAS number 1281935-95-2. This compound features a 3-methylphenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an acetic acid moiety through a sulfanyl linkage. The strategic positioning of these functional groups contributes to its chemical reactivity and potential biological properties.
Physical and Chemical Data
The compound possesses distinct physical and chemical properties that define its behavior in various chemical environments. Table 1 summarizes the essential physical and chemical data of this compound.
Table 1: Physical and Chemical Properties of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
| Property | Value |
|---|---|
| CAS No. | 1281935-95-2 |
| Molecular Formula | C11H10N2O3S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | 2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChIKey | DTVLDVUIQLOKSK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O |
| PubChem Compound ID | 53211487 |
The molecular structure reveals important functional groups that determine its chemical reactivity. The carboxylic acid group (-COOH) in the acetic acid portion confers acidic properties, while the sulfanyl linkage (-S-) provides opportunities for various chemical transformations. The 1,2,4-oxadiazole heterocyclic ring system, containing two nitrogen atoms and one oxygen atom in a five-membered ring, contributes to its potential biological activity .
Structural Features and Chemical Reactivity
Structural Analysis
The 1,2,4-oxadiazole ring present in this compound is a heterocyclic structure that plays a crucial role in determining its chemical and biological properties. This ring system features two nitrogen atoms and one oxygen atom arranged in a specific sequence within a five-membered ring. The 3-methylphenyl substituent at position 3 of the oxadiazole ring provides additional sites for potential intermolecular interactions, while the sulfanyl linkage at position 5 connects to the acetic acid moiety .
The compound's structure contains several key features:
-
A 1,2,4-oxadiazole core structure
-
A 3-methylphenyl substituent providing hydrophobic interactions
-
A sulfanyl linker offering conformational flexibility
-
A carboxylic acid group providing hydrogen-bonding capabilities
These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and potential biological interactions .
Chemical Reactivity
The reactivity of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is largely determined by its functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The sulfanyl linkage is susceptible to oxidation and can engage in nucleophilic substitution reactions. The 1,2,4-oxadiazole ring, being aromatic in nature, can undergo various electrophilic and nucleophilic substitution reactions depending on the reaction conditions .
Synthesis and Preparation Methods
Comparison with Similar Compounds
Biological Activity and Applications
| Activity | Target/Mechanism | Research Stage |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Experimental |
| ESX-5 Secretion Inhibition | Mycobacterial secretion systems | Preliminary research |
| Enzyme Inhibition | Various enzymatic targets | Theoretical/Computational |
Research Findings and Applications
Structure-Activity Relationships
The structure-activity relationships of 1,2,4-oxadiazole derivatives provide valuable insights for understanding the potential biological activity of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. Research has shown that modifications to different parts of the oxadiazole scaffold can significantly affect biological activity .
For instance, the presence of a nitro group in the phenyl ring of certain 1,2,4-oxadiazole derivatives enhanced their ability to induce hypersecretion of specific bacterial proteins, while modifications to the substituent at position 5 of the oxadiazole ring affected lipase inhibition activity. These findings suggest that the specific functional groups and their positions in 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid would likely influence its biological properties .
Comparative Analysis with Related Compounds
Structural Comparisons
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid shares structural similarities with several related compounds, each with its own unique properties. Table 3 provides a comparative analysis of this compound with structurally related compounds.
Table 3: Comparison of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | C11H10N2O3S | 250.28 | 1281935-95-2 | Reference compound |
| 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | C11H9FN2O3S | 268.27 | 1410597-97-5 | Contains fluoro substituent; methyl group at position 2 |
| 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | C11H10N2O3 | 218.21 | 1018655-54-3 | Direct C-C bond instead of sulfanyl linkage; methyl group at position 2 |
| 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid | C5H6N2O3 | 142.11 | 55151-91-2 | Methyl group directly on oxadiazole ring; no phenyl group |
The differences in substitution patterns and linking groups among these compounds likely result in variations in their physicochemical properties and biological activities .
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